
Kauran-16,17-diol
Vue d'ensemble
Description
Kauran-16,17-diol est un composé diterpénoïde naturel de formule moléculaire C20H34O2. Il est connu pour ses activités biologiques significatives, notamment ses propriétés antitumorales et inductrices d'apoptose. Ce composé est dérivé du squelette kaurane, une structure commune à diverses espèces végétales .
Applications De Recherche Scientifique
Kauran-16,17-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Medicine: Its anti-tumoral properties make it a potential candidate for cancer research and drug development.
Mécanisme D'action
Target of Action
Kauran-16,17-diol, also known as Ent-kauran-16,17-diol, is a natural diterpene compound . The primary targets of this compound are RAW 264.7 macrophages . These cells are often used as a model for studying macrophage functions, inflammation, and immune response.
Mode of Action
This compound interacts with its targets by inhibiting Nitric Oxide (NO) production . NO is a free radical molecule that plays a crucial role in several physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NO production, this compound can modulate these processes.
Biochemical Pathways
The compound’s action affects the Ap-2α/Rb transcription activating complex . It down-regulates Bcl-2, a protein that regulates cell death (apoptosis), thereby disrupting this complex . Additionally, it induces the up-regulation of E2F1 in MCF-7 cells . E2F1 is a transcription factor involved in cell cycle regulation and apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action include anti-tumor and apoptosis-inducing activities . By inhibiting NO production and disrupting the Ap-2α/Rb transcription activating complex, it can induce apoptosis (programmed cell death), which is a crucial mechanism in preventing the proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
Kauran-16,17-diol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 17 μM . This inhibition is mediated through the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex and inducing E2F1 up-regulation in MCF-7 cells . Additionally, this compound interacts with various signaling pathways involved in inflammation and apoptosis, making it a potential candidate for anti-inflammatory and anti-cancer therapies .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In macrophages, it inhibits the production of reactive oxygen and nitrogen species, thereby enhancing the antioxidant defense mechanisms of cells . In LPS-stimulated monocytes/macrophages, this compound blocks the NF-κB pathway, which is involved in the transcription of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . Furthermore, it promotes apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating E2F1 . These cellular effects highlight the potential of this compound in modulating immune responses and inducing cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. It down-regulates Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex, leading to the up-regulation of E2F1 in MCF-7 cells . This disruption promotes apoptosis in cancer cells. Additionally, this compound inhibits the production of NO in LPS-stimulated RAW 264.7 macrophages by blocking the NF-κB pathway . These molecular interactions highlight the compound’s potential in modulating gene expression and enzyme activity to exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at 4°C, protected from light, and in solvent at -80°C for up to 6 months . Over time, this compound continues to inhibit NO production and promote apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant activities by inhibiting the production of reactive oxygen and nitrogen species . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity in non-cancerous cells . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and apoptosis. It interacts with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in regulating metabolic pathways to exert its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These interactions facilitate the compound’s distribution to target sites where it can exert its therapeutic effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and efficacy in clinical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and interacts with various organelles, including the mitochondria and endoplasmic reticulum . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . The subcellular localization of this compound is essential for its role in modulating cellular processes and exerting its therapeutic effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Kauran-16,17-diol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l'utilisation d'éthanamine, N-[(3,5-dichlorophényl)méthylène]-2,2-diéthoxy- comme matière de départ . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction du composé à partir de sources naturelles, telles que les plantes appartenant à la famille des Liliacées. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions : Kauran-16,17-diol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes hydroxyle supplémentaires ou convertir des groupes hydroxyle en groupes carbonyle.
Réduction : Cette réaction peut réduire les groupes carbonyle en groupes hydroxyle.
Substitution : Cette réaction peut remplacer les groupes hydroxyle par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les agents d'halogénation et les nucléophiles.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et carbonylés du this compound .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme matière de départ pour la synthèse d'autres molécules complexes.
5. Mécanisme d'action
This compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires. Il régule à la baisse la protéine Bcl-2 en perturbant le complexe d'activation de la transcription Ap-2α/Rb, ce qui conduit à la régulation à la hausse de E2F1 dans les cellules MCF-7. Cette perturbation induit l'apoptose dans les cellules cancéreuses . De plus, il inhibe la production d'oxyde nitrique dans les macrophages RAW 264.7 stimulés par le LPS, contribuant à ses propriétés anti-inflammatoires .
Composés similaires :
- ent-Kauran-16β,17-diol
- ent-Kauran-17,19-diol
- ent-Kauran-16β,17,19-triol
- ent-Kauran-16β,17-diméthoxy-19-oïque acide
Comparaison : this compound est unique en raison de son motif d'hydroxylation spécifique aux positions 16 et 17. Cette caractéristique structurelle contribue à ses activités biologiques distinctes, telles que ses puissantes propriétés antitumorales et inductrices d'apoptose. En comparaison, d'autres composés similaires peuvent avoir des motifs d'hydroxylation différents ou des groupes fonctionnels supplémentaires, conduisant à des variations dans leurs activités biologiques et leurs applications .
Comparaison Avec Des Composés Similaires
- ent-Kauran-16β,17-diol
- ent-Kauran-17,19-diol
- ent-Kauran-16β,17,19-triol
- ent-Kauran-16β,17-dimethoxy-19-oic acid
Comparison: Kauran-16,17-diol is unique due to its specific hydroxylation pattern at the 16 and 17 positions. This structural feature contributes to its distinct biological activities, such as its potent anti-tumoral and apoptosis-inducing properties. In comparison, other similar compounds may have different hydroxylation patterns or additional functional groups, leading to variations in their biological activities and applications .
Propriétés
IUPAC Name |
(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16836-31-0 | |
| Record name | Kauran-16,17-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


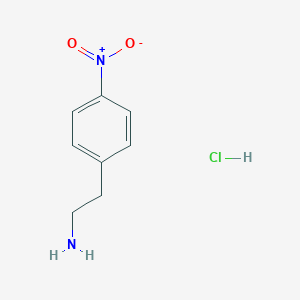
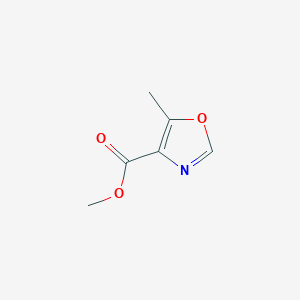
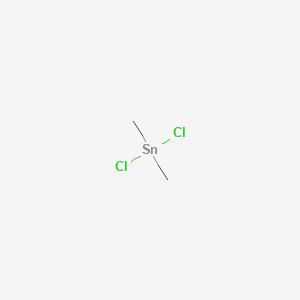
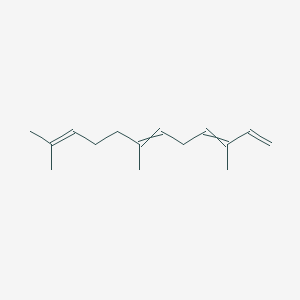
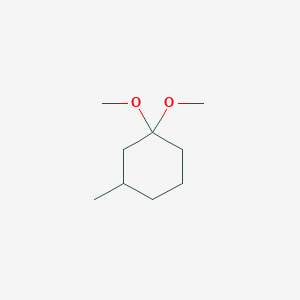
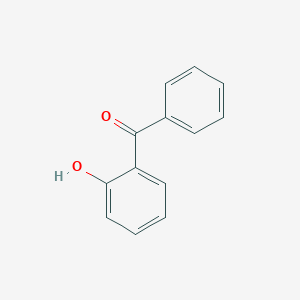
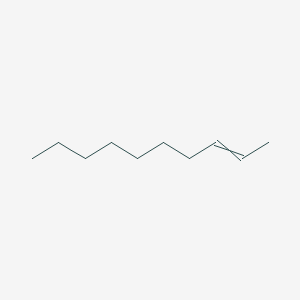

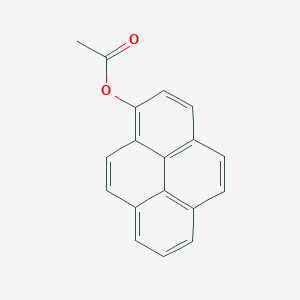
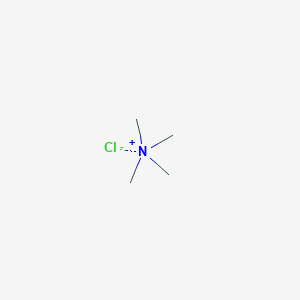
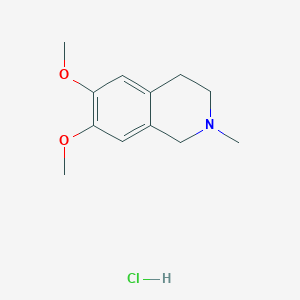
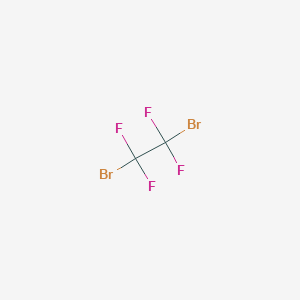
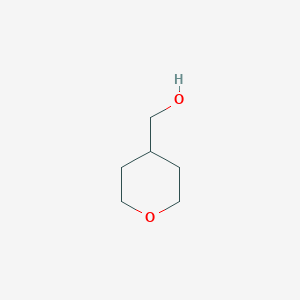
![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
